molecular formula C27H21N3O6S2 B11979058 Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate

Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate

Cat. No.: B11979058
M. Wt: 547.6 g/mol
InChI Key: GJSYIEMHLIMXGQ-FCQUAONHSA-N
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Description

Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolidinone ring, an indole moiety, and a furan ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate typically involves multi-step organic reactions. The starting materials often include indole derivatives, furan derivatives, and thiazolidinone precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining indole and furan derivatives with thiazolidinone precursors under acidic or basic conditions.

    Acylation Reactions: Introducing the acetyl group using acylating agents such as acetic anhydride or acetyl chloride.

    Esterification: Forming the ethyl ester by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate can be compared with other thiazolidinone derivatives, such as:

    Ethyl 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate: Similar structure but lacks the indole and furan rings.

    3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidine: Contains the furan and thiazolidinone moieties but lacks the indole ring.

    Indole-3-acetic acid derivatives: Contains the indole moiety but lacks the thiazolidinone and furan rings.

Properties

Molecular Formula

C27H21N3O6S2

Molecular Weight

547.6 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H21N3O6S2/c1-2-35-26(34)16-9-11-17(12-10-16)28-21(31)15-29-20-8-4-3-7-19(20)22(24(29)32)23-25(33)30(27(37)38-23)14-18-6-5-13-36-18/h3-13H,2,14-15H2,1H3,(H,28,31)/b23-22-

InChI Key

GJSYIEMHLIMXGQ-FCQUAONHSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)/C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C2=O

Origin of Product

United States

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